molecular formula C7H5NO4 B108354 5-Hydroxy-2-nitrobenzaldehyde CAS No. 42454-06-8

5-Hydroxy-2-nitrobenzaldehyde

Cat. No.: B108354
CAS No.: 42454-06-8
M. Wt: 167.12 g/mol
InChI Key: XLYPHUGUKGMURE-UHFFFAOYSA-N
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Description

Chemical Identity: 5-Hydroxy-2-nitrobenzaldehyde (CAS: 42454-06-8) is a nitroaromatic compound with the molecular formula C₇H₅NO₄ and a molecular weight of 167.12 g/mol. Its IUPAC name is this compound, and it is also known as 3-formyl-4-nitrophenol or 6-nitro-3-hydroxybenzaldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-nitrobenzaldehyde can be synthesized through various methods. One common synthetic route involves the nitration of 2-hydroxybenzaldehyde using a mixture of nitric acid and sulfuric acid . The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Scientific Research Applications

Structural Characteristics

5-Hydroxy-2-nitrobenzaldehyde has the molecular formula C7H5NO4C_7H_5NO_4 and a molecular weight of approximately 167.12 g/mol. The compound features a nitro group and an aldehyde group attached to a benzene ring, with specific dihedral angles that influence its reactivity and interactions in various chemical processes .

Crystal Structure

The crystal structure of HNB reveals that the nitro and aldehyde groups are inclined to the benzene ring by 16.6° and 15.6°, respectively. This arrangement allows for the formation of hydrogen bonds, contributing to its stability and potential reactivity in organic synthesis .

HNB and its derivatives have been extensively studied for their biological activities:

  • Antimicrobial Properties : HNBATSC exhibits significant antibacterial and antifungal activities. Studies have shown that thiosemicarbazones derived from HNB are effective against various pathogenic fungi and bacteria .
  • Antitumor Activity : Compounds derived from HNB have been reported to possess antitumor properties, particularly against leukemia in animal models .

Organic Synthesis

HNB serves as an important intermediate in organic synthesis, particularly in the creation of:

  • Pesticides : Nitro-substituted aromatic compounds like HNB are precursors for synthesizing various pesticides .
  • Pharmaceuticals : The compound's derivatives have been explored for their potential use in drug development due to their biological activities.

Data Table: Comparative Biological Activities of HNB Derivatives

Compound NameActivity TypeTarget OrganismsReference
5-Hydroxy-2-nitrobenzaldehydethiosemicarbazone (HNBATSC)AntibacterialVarious bacterial strains
This compoundAntifungalPlant pathogenic fungi
HNB derivativesAntitumorLeukemia cells

Case Study 1: Antimicrobial Activity of HNBATSC

In a study published in 2014, researchers synthesized HNBATSC and evaluated its antimicrobial efficacy against several bacterial strains. The results indicated that this derivative exhibited potent activity, suggesting its potential as a therapeutic agent against infections caused by resistant strains .

Case Study 2: Crystallographic Analysis

A detailed crystallographic study of HNB revealed its unique hydrogen bonding patterns that contribute to its stability and reactivity. The study illustrated how these interactions facilitate the formation of complex structures essential for its biological activity .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : 167°C .
  • Spectroscopic Data: Infrared (IR) spectra confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹) and aldehyde (-CHO, ~1700 cm⁻¹) functional groups, with nitro (-NO₂) stretching vibrations observed at ~1520 and ~1350 cm⁻¹ .
  • Crystallography : The crystal structure (space group P2₁/c) reveals planar geometry, with intermolecular O–H⋯O hydrogen bonds between the hydroxyl and nitro groups stabilizing the lattice .

Applications: Widely used in organic synthesis, pharmaceuticals (e.g., antihypertensive dihydropyridines), and catalysis (e.g., dendrimer-encapsulated silver nanoparticles) .

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Substituents Melting Point (°C) log Kow Key Applications
5-Hydroxy-2-nitrobenzaldehyde C₇H₅NO₄ -OH (C5), -NO₂ (C2) 167 1.75 Pharmaceuticals, catalysis
2-Nitrobenzaldehyde C₇H₅NO₃ -NO₂ (C2) 42–44 1.56 Precursor for dyes, fragrances
5-Nitro-2-(phenylthio)benzaldehyde C₁₃H₉NO₃S -SPh (C2), -NO₂ (C5) N/A ~2.8* Organic electronics
5-(2-Chlorobenzyl)-2-hydroxy-3-nitrobenzaldehyde C₁₄H₁₀ClNO₄ -Cl-benzyl (C5), -NO₂ (C3) N/A N/A Antimicrobial agents

*Estimated based on sulfur substitution increasing hydrophobicity.

Key Observations :

Hydroxyl Group Influence: The hydroxyl group in this compound enhances hydrogen bonding, improving solubility in polar solvents (e.g., methanol) compared to 2-nitrobenzaldehyde . This property is critical in pharmaceutical syntheses, such as Hantzsch reactions to form dihydropyridines . In contrast, 5-nitro-2-(phenylthio)benzaldehyde lacks a hydroxyl group but contains a phenylthio (-SPh) substituent, increasing lipophilicity (log Kow ~2.8) and making it suitable for hydrophobic applications .

Nitro Group Position: The ortho-nitro group in this compound directs electrophilic substitution reactions, enabling regioselective synthesis of heterocycles .

Table 2: Reaction Comparison

Reaction Type This compound 2-Nitrobenzaldehyde
Hantzsch Reaction Forms 1,4-dihydropyridines (48% yield) with ethyl acetoacetate . Less reactive; requires harsher conditions.
Alkylation Reacts with ethyl 4-bromobutyrate (K₂CO₃/DMF) to form ethers . No reported alkylation due to lack of -OH group.
Catalytic Hydrogenation Reduces nitro to amine, enabling cyclization to imidazo[4,5-b]quinolines . Reduces nitro group but forms simpler anilines.

Key Observations :

  • The hydroxyl group in this compound facilitates nucleophilic substitutions and hydrogen bonding, enhancing reactivity in multi-step syntheses .
  • 2-Nitrobenzaldehyde, lacking a hydroxyl group, is less versatile in forming hydrogen-bonded intermediates, limiting its use in complex heterocycle synthesis .

Structural and Crystallographic Differences

  • Hydrogen Bonding :
    • This compound forms O–H⋯O bonds between hydroxyl and nitro groups, creating chain-like structures .
    • In its hydrazone derivative (e.g., 4-chloro-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide), additional N–H⋯O and O–H⋯O bonds stabilize 3D networks .
    • Compounds without hydroxyl groups (e.g., 2-nitrobenzaldehyde) exhibit weaker van der Waals interactions, leading to less stable crystals.

Toxicity and Environmental Impact

  • This compound : Shows moderate toxicity to Tetrahymena pyriformis (Protozoa), with data suggesting caution in handling .
  • 6-Iodo-1,3-dinitrobenzene : Higher toxicity due to iodine and additional nitro groups, limiting industrial use .

Biological Activity

5-Hydroxy-2-nitrobenzaldehyde (5-HNB) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a nitro group on a benzaldehyde structure. Its molecular formula is C7H5NO4C_7H_5NO_4, and its crystal structure reveals that the nitro and aldehyde groups are inclined to the benzene ring, which may influence its biological interactions through hydrogen bonding networks .

Antimicrobial Activity

Research indicates that derivatives of benzaldehyde, including 5-HNB, exhibit significant antimicrobial properties. A study highlighted the in vitro antibacterial and antifungal activities of thiosemicarbazone derivatives synthesized from 5-HNB, demonstrating effectiveness against various pathogens . The mechanism is thought to involve the disruption of bacterial cell walls and interference with metabolic pathways.

Antioxidant Properties

5-HNB has also been studied for its antioxidant capabilities. It was found to scavenge free radicals effectively, which is critical in mitigating oxidative stress linked to various diseases . The compound's ability to reduce reactive oxygen species (ROS) makes it a candidate for further exploration in therapeutic applications related to oxidative damage.

Structure-Activity Relationship (SAR)

The biological activity of 5-HNB can be partially explained through structure-activity relationship (SAR) studies. These studies indicate that modifications to the nitro and hydroxyl groups can enhance or diminish biological efficacy. For instance, the presence of both hydroxyl and nitro groups is essential for effective interaction with biological targets .

Case Studies

  • Antimicrobial Efficacy : In one case study, thiosemicarbazones derived from 5-HNB showed promising results against resistant strains of bacteria, suggesting potential use in developing new antibiotics.
  • Antioxidant Activity : Experimental models demonstrated that administration of 5-HNB significantly reduced markers of oxidative stress in mice subjected to induced oxidative damage. This points towards its potential use as a protective agent in oxidative stress-related conditions.

Data Summary

Biological Activity Effectiveness Mechanism References
AntibacterialHighDisruption of cell wall synthesis
AntifungalModerateInterference with metabolic pathways
AntioxidantStrongScavenging ROS
Xanthine Oxidase InhibitorPotentialInhibition of uric acid production

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Hydroxy-2-nitrobenzaldehyde derivatives, and how is purity ensured?

The synthesis typically involves condensation reactions in ethanol under reflux. For example, this compound thiosemicarbazone is synthesized by refluxing equimolar ethanolic solutions of this compound and thiosemicarbazide for 3–5 hours. The precipitate is filtered, washed with ethanol, and purity is confirmed via thin-layer chromatography (TLC). Slow evaporation of acetonitrile or ethanol is used to obtain single crystals for structural analysis .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • FT-IR : To confirm functional groups (e.g., nitro, hydroxy, aldehyde).
  • NMR (¹H and ¹³C) : To verify proton environments and carbon frameworks.
  • Single-crystal X-ray diffraction (SCXRD) : For definitive structural elucidation, including bond lengths, angles, and hydrogen bonding networks. SCXRD data are refined using programs like SHELXL .

Advanced Research Questions

Q. How are hydrogen atom positions optimized during crystal structure refinement of this compound derivatives?

Hydrogen atoms bound to carbon are placed geometrically and refined using a riding model, while those involved in hydrogen bonds (e.g., -OH or -NH) are located via difference Fourier maps and refined isotropically. The weighting scheme w=1/[σ2(Fo2)+(0.0237P)2]w = 1/[\sigma^2(F_o^2) + (0.0237P)^2], where P=(Fo2+2Fc2)/3P = (F_o^2 + 2F_c^2)/3, balances data quality and uncertainty. Convergence criteria include (Δ/σ)max<0.001(\Delta/\sigma)_{\text{max}} < 0.001 and electron density residuals Δρmax/min\Delta\rho_{\text{max/min}} within ±0.3 e Å3^{-3} .

Q. How can hydrogen bonding networks in thiosemicarbazone derivatives be systematically analyzed?

Graph set analysis (e.g., R22(8)R_2^2(8) motifs) is used to classify hydrogen bonds into discrete (D), chain (C), or ring (R) patterns. For example, N–H···S and O–H···O interactions in this compound thiosemicarbazone form 2D supramolecular sheets parallel to the (100) plane. Software like Mercury or CrystalExplorer visualizes these networks, while SHELXL refines hydrogen bond distances and angles .

Q. What strategies resolve discrepancies in crystallographic data between studies?

  • Cross-validate refinement parameters : Compare RR-factors (R1R_1, wR2wR_2), data-to-parameter ratios (>10:1 preferred), and residual electron density.
  • Software consistency : Ensure equivalent absorption corrections (e.g., CrysAlisPro’s SCALE3 ABSPACK) and refinement algorithms (e.g., SHELXL vs. OLEX2).
  • Check experimental conditions : Temperature, radiation source (Mo-Kα vs. Cu-Kα), and crystal quality (e.g., mosaicity) affect data accuracy .

Q. How can computational tools predict electronic properties of this compound?

Multiwfn software calculates electrostatic potential (ESP) maps, electron localization function (ELF), and localized orbital locator (LOL) to visualize electron density distribution. Topological analysis of the electron density (AIM theory) identifies critical points, revealing intramolecular interactions. These tools guide interpretations of reactivity and spectroscopic behavior .

Q. Methodological Considerations Table

Aspect Recommended Methodology References
Synthesis Reflux in ethanol, TLC monitoring, slow crystallization in acetonitrile/ethanol.
Crystallography SCXRD with SHELXL refinement, absorption correction via CrysAlisPro.
Hydrogen Bonding Graph set analysis, Mercury/CrystalExplorer visualization.
Electronic Properties Multiwfn for ESP, ELF, and LOL analysis; Gaussian for DFT calculations.

Q. Key Data from Structural Studies

  • Crystal System : Triclinic (P1P\overline{1}) for this compound thiosemicarbazone.
  • Unit Cell Parameters : a=7.1328(13)a = 7.1328(13) Å, b=8.0738(15)b = 8.0738(15) Å, c=17.868(3)c = 17.868(3) Å, α=102.142(16)\alpha = 102.142(16)^\circ, β=94.325(15)\beta = 94.325(15)^\circ, γ=95.212(15)\gamma = 95.212(15)^\circ, V=997.1(3)V = 997.1(3) ų .
  • Hydrogen Bonds : N–H···S (2.54 Å), O–H···O (2.68 Å) .

Properties

IUPAC Name

5-hydroxy-2-nitrobenzaldehyde
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InChI

InChI=1S/C7H5NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XLYPHUGUKGMURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5NO4
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DSSTOX Substance ID

DTXSID8022290
Record name 5-Hydroxy-2-nitrobenzaldehyde
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Molecular Weight

167.12 g/mol
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CAS No.

42454-06-8
Record name 5-Hydroxy-2-nitrobenzaldehyde
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Hydroxy-2-nitrobenzaldehyde
5-Hydroxy-2-nitrobenzaldehyde
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Reactant of Route 5
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Reactant of Route 6
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